molecular formula C23H18N4O5S B254208 N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No. B254208
M. Wt: 462.5 g/mol
InChI Key: FEFFAXIKVWSJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound works by inducing apoptosis (programmed cell death) and inhibiting the growth and proliferation of cancer cells.
In addition to its anticancer activity, N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide has also been studied for its potential applications in the field of neuroscience. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide inhibits the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are known to play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective activities, the compound has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that the compound can regulate the expression of certain genes and proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have neuroprotective effects, which could be useful in the development of new treatments for neurodegenerative disorders.
However, one of the main limitations of using N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide in lab experiments is its complex synthesis method. The synthesis of the compound requires several steps and the use of coupling agents and catalysts, which can make the process time-consuming and expensive. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide. One direction is to further investigate its potential applications in cancer therapy. Specifically, future studies could focus on optimizing the synthesis method of the compound and testing its efficacy in animal models of cancer. Additionally, studies could investigate the safety and efficacy of the compound in clinical trials.
Another future direction is to investigate the potential applications of N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide in the field of neuroscience. Specifically, studies could investigate the compound's neuroprotective effects and its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.
In conclusion, N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is a promising compound that has potential applications in various fields of scientific research. Its potent anticancer activity and neuroprotective effects make it a promising candidate for the development of new cancer therapies and treatments for neurodegenerative disorders. However, further studies are needed to optimize the synthesis method of the compound and to investigate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide is a complex process that involves several steps. The most commonly used method involves the reaction of 2-(1,3-dioxoisoindol-2-yl)acetic acid with 4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide in high yield and purity.

properties

Product Name

N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C23H18N4O5S/c1-12-20(29)26(2)17-9-13(7-8-18(17)32-12)16-11-33-23(24-16)25-19(28)10-27-21(30)14-5-3-4-6-15(14)22(27)31/h3-9,11-12H,10H2,1-2H3,(H,24,25,28)

InChI Key

FEFFAXIKVWSJLN-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

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